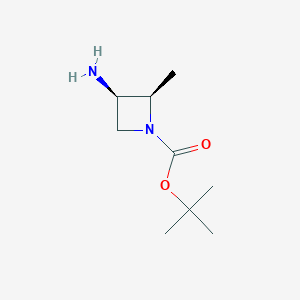

Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate

Overview

Description

“Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate” is a complex organic compound. It likely contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms . The “tert-butyl” indicates a tertiary butyl group attached to the molecule, and the “(2R,3R)” denotes the stereochemistry of the compound, meaning the spatial arrangement of the atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring and the attachment of the tert-butyl group . The exact synthesis would depend on the starting materials and the specific reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The azetidine ring is a key feature of the structure. The “tert-butyl” group and the “carboxylate” group would also significantly influence the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the reaction conditions. It might undergo nucleophilic substitution or elimination reactions . The presence of the azetidine ring, the tert-butyl group, and the carboxylate group could all influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Synthesis and Chemical Reactions

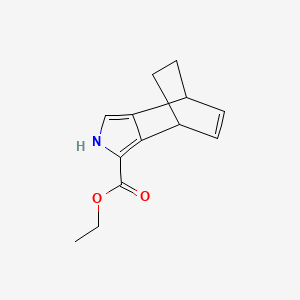

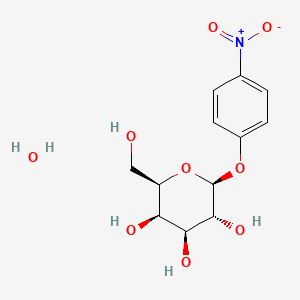

Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate is a versatile intermediate in organic synthesis, playing a pivotal role in the construction of complex molecules. Its unique structural features make it a valuable building block for various chemical transformations and synthetic strategies. For instance, it has been employed in the preparation of dipeptide 4-nitroanilides incorporating non-proteinogenic amino acids, showcasing its utility in peptide chemistry. This compound's ability to participate in selective reactions underlines its significance in synthesizing biologically active molecules and designing new chemical entities with potential pharmacological applications (Schutkowski, M., Mrestani-Klaus, C., & Neubert, K., 2009).

Catalysis and Enantioselective Synthesis

The compound's structural attributes are advantageous in catalysis, particularly in enantioselective syntheses. It has been implicated in studies focusing on the kinetic resolution of compounds, which is paramount in producing enantiomerically pure substances, a crucial aspect in the pharmaceutical industry. The enantioselective processes often leverage the unique steric and electronic properties of such intermediates to achieve high selectivity and efficiency in synthesizing target molecules with specific stereochemistry (Davies, S. G., Garner, A., Long, M., Smith, A. D., Sweet, M. J., & Withey, J. M., 2004).

Material Science and Ligand Design

In material science and ligand design, this compound serves as a precursor for the development of novel ligands. These ligands can be tailored to exhibit specific interactions with metals or organic frameworks, contributing to advancements in catalysis, molecular recognition, and the assembly of complex materials. The compound's modifiable functional groups allow for the introduction of various substituents, enabling the fine-tuning of physical, chemical, and biological properties of the resultant materials or complexes (Altenbach, R. et al., 2008).

Pharmaceutical and Biomedical Research

In pharmaceutical and biomedical research, derivatives of this compound have been explored for their potential as intermediates in the synthesis of drug candidates. Their incorporation into larger molecules can influence the pharmacokinetic and pharmacodynamic profiles of new drugs, highlighting their importance in the development of therapeutics with improved efficacy and safety profiles. The compound's role in the synthesis of peptides, heterocycles, and other bioactive molecules underscores its utility in discovering new drugs and exploring biological pathways (Zhang, Q., Huang, Y., Cao, H., Gong, F., Gan, Q., & Mao, B., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNTYEYDNBONGP-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/structure/B3114246.png)

![[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride](/img/structure/B3114249.png)

![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B3114252.png)